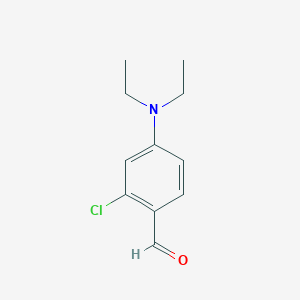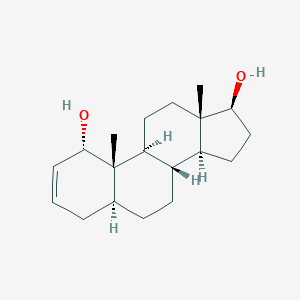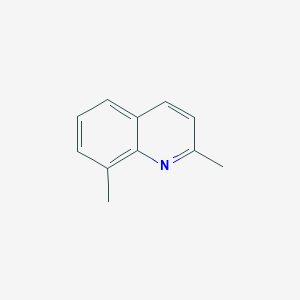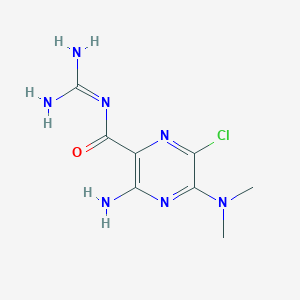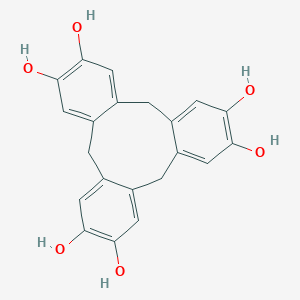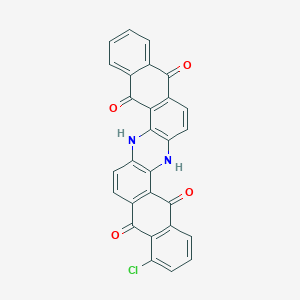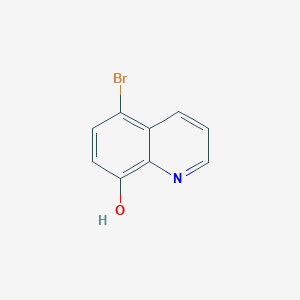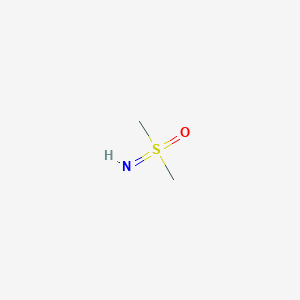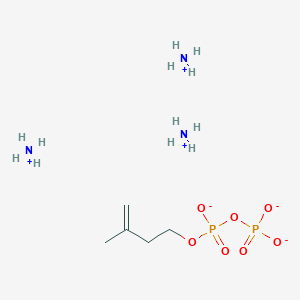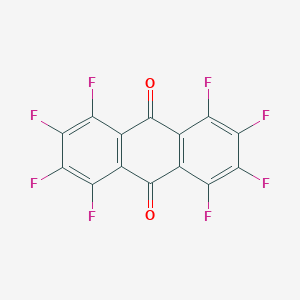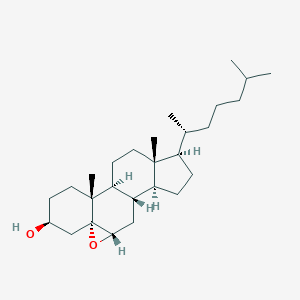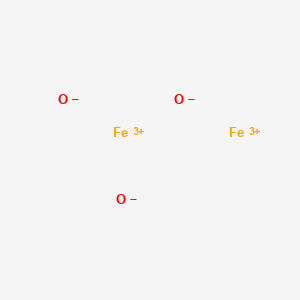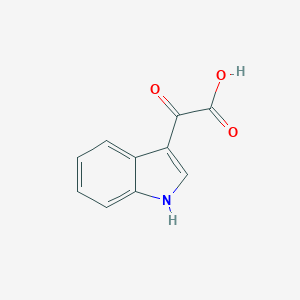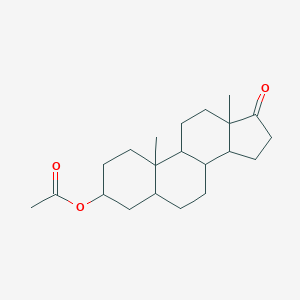
Epiandrosterone acetate
Overview
Description
Synthesis Analysis
The synthesis of epiandrosterone acetate and related compounds involves complex chemical processes. For example, the synthesis of 7β-hydroxy-epiandrosterone, a compound with strong anti-inflammatory properties, starts from 3β-acetoxy-17,17-(ethylenedioxy)-5-androsten. This process involves an allylic oxidation followed by reductions, yielding the desired product in 63% overall yield (C. Ricco et al., 2011). Additionally, stereoselective syntheses from epiandrosterone acetate have been described, highlighting complex reaction sequences leading to novel compounds (D. Miljković et al., 1986).
Molecular Structure Analysis
The molecular structure of epiandrosterone acetate and its derivatives plays a crucial role in their biological activity and chemical behavior. For instance, the conversion of epiandrosterone into its acetate form involves modifications that can significantly impact its physiological effects and interaction with cellular targets.
Chemical Reactions and Properties
Epiandrosterone acetate participates in various chemical reactions, reflecting its complex chemical nature. For example, its derivatives have been utilized as catalysts in asymmetric Michael addition reactions, demonstrating the compound's versatility in organic synthesis (Yongchao Wang et al., 2014).
Scientific Research Applications
Microbial Modifications of Steroids
- Field : Biochemistry
- Application : Epiandrosterone is used in the study of biotransformation of steroid compounds . This is a promising, environmentally friendly route to new pharmaceuticals and hormones .
- Method : The transformation of a series of androstane steroids (including epiandrosterone) by the cultures of filamentous fungus Penicillium vinaceum AM110 was studied . The transformation was monitored by GC and the resulting products were identified on the basis of chromatographic and spectral data .
- Results : The investigated fungus carries out effective Baeyer-Villiger oxidation of the substrates . The metabolic fate of epiandrosterone, one of the only 5α-saturated substrates among the investigated compounds, is more complicated . The transformation of these two substrates combined with time course monitoring revealed that each substrate is converted into three products, corresponding to oxidation at C-3 and C-17, with different time profiles and yields .
Synthesis of Steroidal Pyrimidines
- Field : Medicinal Chemistry
- Application : Epiandrosterone is used in the synthesis of novel steroidal pyrimidines . These compounds are screened for their potential anticancer activities .
- Method : Two series of novel steroidal pyrimidines derived from natural epiandrosterone were designed and synthesized . These compounds were then screened for their cytotoxic activities against human gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular liver carcinoma (HepG2) cell lines .
- Results : The preliminary bioassay indicated that some of these prepared compounds exhibited significantly good cytotoxic activities against the mentioned cancer cell lines compared with 5-fluorouracil (5-FU), epiandrosterone, and androsterone . Especially the respective pairs from epiandrosterone showed significantly different inhibitory activities .
Inhibition of Cancer Cell Growth
- Field : Oncology
- Application : Epiandrosterone is used in the study of cancer cell growth inhibition . It has potential anticancer activities .
- Method : Two series of novel steroidal [17,16-d]pyrimidines derived from natural epiandrosterone were designed and synthesized . These compounds were screened for their potential anticancer activities against human gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular liver carcinoma (HepG2) cell lines .
- Results : The preliminary bioassay indicated that some of these prepared compounds exhibited significantly good cytotoxic activities against the mentioned cancer cell lines compared with 5-fluorouracil (5-FU), epiandrosterone, and androsterone . Especially the respective pairs from epiandrosterone showed significantly different inhibitory activities .
Steroid Hormone Metabolite
- Field : Endocrinology
- Application : Epiandrosterone is a metabolite of testosterone and dihydrotestosterone (DHT) . It is used in the study of steroid hormone metabolism .
- Method : Epiandrosterone is naturally produced in the body as a metabolite of testosterone and DHT . Its levels can be measured in urine samples to study the metabolism of these hormones .
- Results : The levels of epiandrosterone in urine can provide insights into the body’s production and metabolism of testosterone and DHT .
Biotransformation of Steroids
- Field : Biochemistry
- Application : Epiandrosterone is used in the study of biotransformation of steroids . This research could lead to new pharmaceuticals and hormones .
- Method : The biotransformation of a series of androstane steroids (including epiandrosterone) by the cultures of filamentous fungus Penicillium vinaceum AM110 was studied . The transformation was monitored by GC and the resulting products were identified based on chromatographic and spectral data .
- Results : The investigated fungus carries out effective Baeyer-Villiger oxidation of the substrates . The metabolic fate of epiandrosterone, one of the only 5α-saturated substrates among the investigated compounds, is more complicated . The transformation of these two substrates combined with time course monitoring revealed that each substrate is converted into three products, corresponding to oxidation at C-3 and C-17, with different time profiles and yields .
Future Directions
properties
IUPAC Name |
[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-18H,4-12H2,1-3H3/t14-,15-,16-,17-,18-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCINQSOYQUNKB-HGDYXINXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601305364 | |
| Record name | 3β-Acetoxy-5α-androstan-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epiandrosterone acetate | |
CAS RN |
1239-31-2, 1164-95-0 | |
| Record name | 3β-Acetoxy-5α-androstan-17-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Androsten-17-one, 3-beta-hydroxy-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001239312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3β-Acetoxy-5α-androstan-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Androsterone acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3β-Hydroxy-androsten-17-one acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Epiandrosterone acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT8537SW7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



